molecular formula C8H8N2O5 B2529602 ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate CAS No. 36131-48-3

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate

Cat. No. B2529602
CAS RN: 36131-48-3
M. Wt: 212.161
InChI Key: GLXXCDACRPXMQK-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic compound with a nitrogen atom. The ethyl ester group at the 2-position and the formyl and nitro substituents at the 5- and 3-positions, respectively, make this compound a versatile intermediate for various chemical syntheses and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves multi-step reactions that can include acylation, bromination, nitration, and cyclization processes. For instance, ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, a related compound, was synthesized starting from pyrrole through acylation, bromination with NBS, nucleophilic substitution with NaOC2H5, and nitration with fuming nitric acid, yielding a total of 64.3% . Similarly, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates by treatment with triethylphosphite under microwave irradiation, demonstrating the versatility of pyrrole derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been extensively studied using various spectroscopic methods and quantum chemical calculations. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by FT-IR, 1H NMR, UV-Vis, DART Mass, and elemental analysis . Theoretical studies, such as density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been employed to analyze the strength and nature of intra- and intermolecular interactions, such as hydrogen bonding, which is crucial for the stability and reactivity of these molecules .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including condensation, cyclization, and azo-coupling, to form a wide range of products. For instance, ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by condensation of ethyl-4-formyl-3,5-dimetyl-1H-pyrrole-2-carboxylate and benzohydrazide . These reactions are often facilitated by the presence of electron-withdrawing or electron-donating groups on the pyrrole ring, which can influence the reactivity and selectivity of the transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents such as nitro, formyl, and ester groups can affect the compound's boiling point, melting point, solubility, and stability. Spectroscopic properties, including UV-Vis absorption and NMR chemical shifts, provide insights into the electronic structure and the environment of the atoms within the molecule. Quantum chemical calculations can predict thermodynamic parameters, indicating whether the formation of a compound is exothermic and spontaneous at room temperature . Vibrational analysis can reveal the presence of dimers in the solid state, which is often a result of intermolecular hydrogen bonding .

Scientific Research Applications

Synthesis Techniques

  • Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate is used in the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates. These are synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, as observed by (Khajuria et al., 2013).

Spectroscopic and Structural Studies

  • This compound is involved in nuclear magnetic resonance conformational studies. For instance, the variations in its NMR spectra with temperature have been studied, providing insight into the activation parameters and the influence of substituents on its spectrum (Farnier & Drakenberg, 1975).

Synthesis of Derivatives

  • It is used in the synthesis of derivatives like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This derivative has been analyzed through various spectroscopic methods and quantum chemical calculations, indicating its potential for various applications (Singh et al., 2013).

Antimicrobial Activity

  • Derivatives synthesized from this compound have been investigated for antimicrobial activities. This includes studies on compounds like 5-aroxy-2,6-dihydro-1Н-pyrrolo[3,4-d]pyridazine-1-ones, showing moderate antimicrobial activity (Grozav et al., 2019).

Pharmaceutical Synthesis

  • It is also employed in the synthesis of bioactive pyrroles like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These pyrroles are known for their anti-tumor activity, HIV integrase inhibition, and vascular disrupting activity (Gupton et al., 2014).

Spectroscopic Analysis and Chemical Reactivity

  • Additionally, it plays a role in the study of molecular weaker interactions and chemical reactivity. This includes the synthesis of ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, contributing to the understanding of nonlinear optical properties and electronic descriptors (Singh et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Given the diverse biological activities of pyrrole derivatives, there is significant interest in further exploring this class of compounds for potential therapeutic applications . Future research could focus on elucidating the exact mechanisms of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-2-15-8(12)7-6(10(13)14)3-5(4-11)9-7/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXXCDACRPXMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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